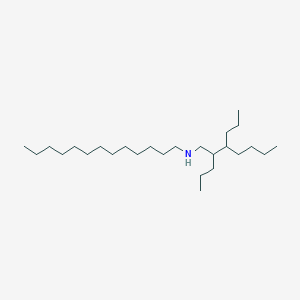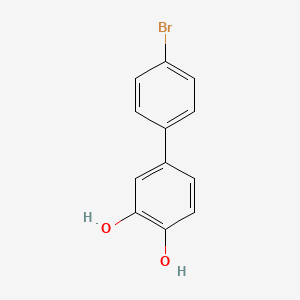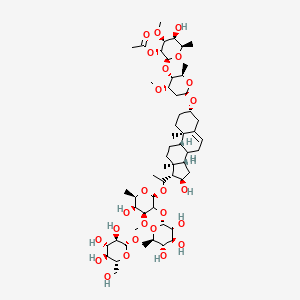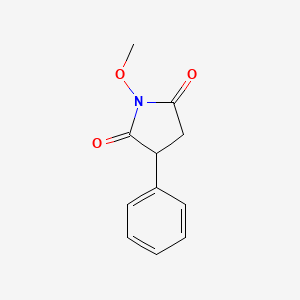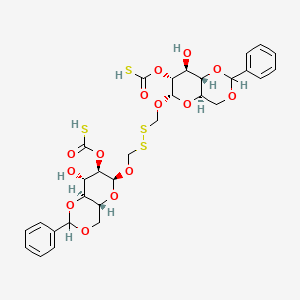
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes benzylidene and thiocarbonyl groups attached to a glucopyranoside backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide typically involves multiple steps. One common method starts with the preparation of methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. This intermediate is synthesized by reacting methyl alpha-D-glucopyranoside with benzaldehyde in the presence of an acid catalyst such as zinc chloride . The resulting product is then subjected to thiocarbonylation using reagents like thiophosgene or carbon disulfide in the presence of a base . Finally, the disulfide linkage is introduced through oxidative coupling reactions using reagents like iodine or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The purification steps often include crystallization and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Dithiothreitol, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted glucopyranosides
Scientific Research Applications
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide has several applications in scientific research:
Mechanism of Action
The mechanism of action of bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide involves its interaction with specific molecular targets and pathways. The thiocarbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity . The disulfide linkage can undergo redox reactions, influencing cellular redox states and signaling pathways . Additionally, the benzylidene groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: A precursor in the synthesis of the target compound, used as a chiral building block.
Methyl 4,6-O-benzylidene-2,3-bis-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside: Another derivative with sulfonyl groups, used in similar applications.
Methyl 4,6-O-benzylidene-2,3-bis-O-[(benzyloxy)carbonyl]-alpha-D-glucopyranoside: A related compound with benzyloxycarbonyl groups, used in carbohydrate chemistry.
Uniqueness
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide is unique due to its combination of benzylidene, thiocarbonyl, and disulfide functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
73972-60-8 |
|---|---|
Molecular Formula |
C30H34O14S4 |
Molecular Weight |
746.9 g/mol |
IUPAC Name |
[(4aR,6R,7R,8S,8aS)-6-[[[(4aR,6R,7R,8S,8aS)-8-hydroxy-2-phenyl-7-sulfanylcarbonyloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxymethyldisulfanyl]methoxy]-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxymethanethioic S-acid |
InChI |
InChI=1S/C30H34O14S4/c31-19-21-17(11-35-25(41-21)15-7-3-1-4-8-15)39-27(23(19)43-29(33)45)37-13-47-48-14-38-28-24(44-30(34)46)20(32)22-18(40-28)12-36-26(42-22)16-9-5-2-6-10-16/h1-10,17-28,31-32H,11-14H2,(H,33,45)(H,34,46)/t17-,18-,19+,20+,21-,22-,23-,24-,25?,26?,27+,28+/m1/s1 |
InChI Key |
NGZZMADWRGDHKN-KDKGQNDPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OCSSCO[C@@H]3[C@@H]([C@H]([C@H]4[C@H](O3)COC(O4)C5=CC=CC=C5)O)OC(=O)S)OC(=O)S)O)OC(O1)C6=CC=CC=C6 |
Canonical SMILES |
C1C2C(C(C(C(O2)OCSSCOC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)OC(=O)S)OC(=O)S)O)OC(O1)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
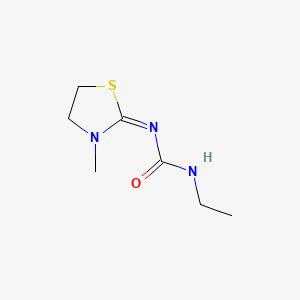
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
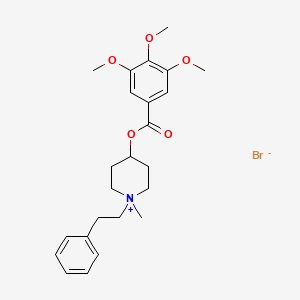
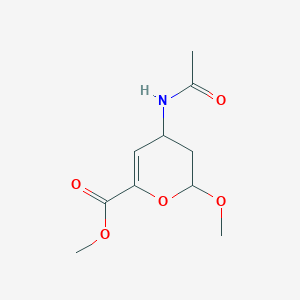

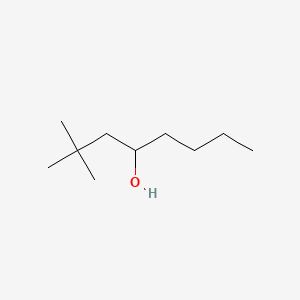
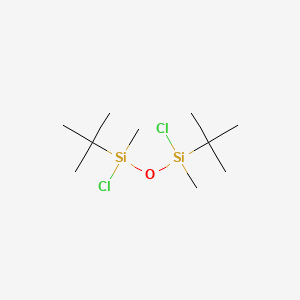
phosphanium chloride](/img/structure/B14463232.png)
